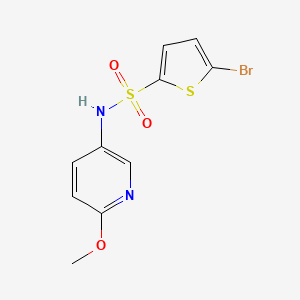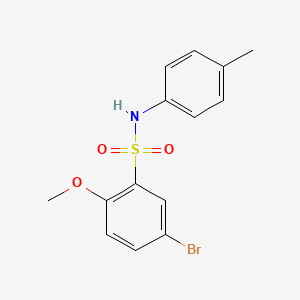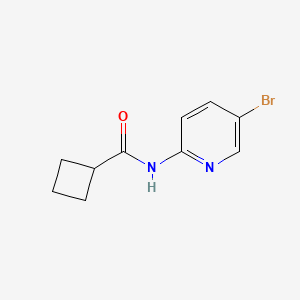
5-bromo-N-(6-methoxy-3-pyridinyl)-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(6-methoxy-3-pyridinyl)-2-thiophenesulfonamide is a complex organic compound that features a bromine atom, a methoxy group attached to a pyridine ring, and a thiophenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(6-methoxy-3-pyridinyl)-2-thiophenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable pyridine derivative, followed by the introduction of the methoxy group. The thiophenesulfonamide moiety is then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N-(6-methoxy-3-pyridinyl)-2-thiophenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the sulfonamide group, leading to different products.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
5-bromo-N-(6-methoxy-3-pyridinyl)-2-thiophenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(6-methoxy-3-pyridinyl)-2-thiophenesulfonamide involves its interaction with specific molecular targets. The bromine and methoxy groups can enhance binding affinity to enzymes or receptors, while the thiophenesulfonamide moiety can participate in hydrogen bonding and other interactions. These combined effects can modulate biological pathways, leading to desired therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-6-methoxypyridin-3-ylmethanol: This compound shares the bromine and methoxy groups but lacks the thiophenesulfonamide moiety.
N-(6-methoxy-3-pyridinyl)-2-thiophenesulfonamide: Similar but without the bromine atom.
Uniqueness
5-bromo-N-(6-methoxy-3-pyridinyl)-2-thiophenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propriétés
IUPAC Name |
5-bromo-N-(6-methoxypyridin-3-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3S2/c1-16-9-4-2-7(6-12-9)13-18(14,15)10-5-3-8(11)17-10/h2-6,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXUHIKLKLFAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H-indazol-3-yl-[(3S)-3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7484583.png)
![2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)-N-[(1S)-1-pyridin-2-ylethyl]acetamide](/img/structure/B7484593.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-phenylsulfanylbutan-1-one](/img/structure/B7484594.png)
![2-[(2-phenoxyacetyl)amino]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B7484598.png)
![4-[(3-Fluorophenyl)methylsulfanylmethyl]benzamide](/img/structure/B7484612.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7484637.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B7484647.png)
![[2-oxo-2-(4-pyrrolidin-1-ylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7484649.png)

![N-(methylcarbamoyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B7484662.png)
![N-[1-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl]methanesulfonamide](/img/structure/B7484665.png)
![N-cyclopropyl-2-[4-oxo-3-[2-(trifluoromethyl)phenyl]quinazolin-2-yl]sulfanylacetamide](/img/structure/B7484670.png)
![7-[3-(3,5-Dimethylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B7484673.png)
